N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzoyl group, a chlorophenyl group, and a methoxybenzamide moiety, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide typically involves the condensation of 2-benzoyl-4-chloroaniline with 3-methoxybenzoic acid. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-(2-benzoyl-4-hydroxyphenyl)-3-methoxybenzamide.
Reduction: N-(2-benzyl-4-chlorophenyl)-3-methoxybenzamide.
Substitution: N-(2-benzoyl-4-aminophenyl)-3-methoxybenzamide or N-(2-benzoyl-4-thiophenyl)-3-methoxybenzamide.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
- 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable molecule for various applications .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with a methoxy group, which influences its chemical reactivity and biological activity. The presence of the chlorophenyl and benzoyl moieties is thought to enhance its interactions with biological targets.
The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to its observed biological effects, including anticancer and antiviral activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related benzamide derivatives have shown promising results against leukemia and solid tumors, with IC50 values indicating their potency:
Compound | Cell Line | IC50 (µM) |
---|---|---|
4e | NB4 | 0.96 |
4e | HL60 | 1.62 |
4e | MV4-11 | 1.90 |
4e | K562 | 4.23 |
These results suggest that the compound may also possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .
Antiviral Activity
This compound has been evaluated for its antiviral properties, particularly against Hepatitis B virus (HBV). Studies have shown that related compounds can enhance intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication . The following table summarizes findings from antiviral studies:
Compound | Virus | Activity |
---|---|---|
IMB-0523 | HBV | Active Inhibitor |
N-phenylbenzamides | HIV-1 | Broad-spectrum |
N-phenylbenzamides | HCV | Broad-spectrum |
The ability to inhibit both wild-type and drug-resistant strains of HBV highlights the therapeutic potential of this compound in treating viral infections .
Study on Anticancer Activity
A systematic study was conducted on various benzamide derivatives, including this compound. The derivatives were tested against multiple cancer cell lines, demonstrating significant cytotoxicity. The study concluded that modifications in the chemical structure could enhance anticancer activity, suggesting a need for further structure-activity relationship (SAR) analysis.
Study on Antiviral Efficacy
In another study focused on HBV, researchers synthesized several derivatives of benzamides and evaluated their antiviral potential in vitro and in vivo. The results indicated that some compounds significantly reduced HBV replication in liver cells, with promising pharmacokinetic profiles observed in animal models .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c1-26-17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIJWMJGWUHXMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.